molecular formula C21H21N3O4S B2701240 N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide CAS No. 1005294-35-8

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide

Cat. No.: B2701240
CAS No.: 1005294-35-8
M. Wt: 411.48
InChI Key: JKMCTHVVGZRBCT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized through the reaction of hydrazine with 1,4-dicarbonyl compounds. The ethylsulfonyl group is then introduced through sulfonation reactions, and the ethoxy group is added via etherification .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, dihydropyridazine derivatives, and substituted benzamides .

Scientific Research Applications

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an antihypertensive and antidepressant agent.

    Industry: Used in the development of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

    Norflurazon: Another herbicide.

Uniqueness

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer a distinct set of pharmacological and chemical properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-ethoxy-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-28-18-10-8-15(9-11-18)21(25)22-17-7-5-6-16(14-17)19-12-13-20(24-23-19)29(26,27)4-2/h5-14H,3-4H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMCTHVVGZRBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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